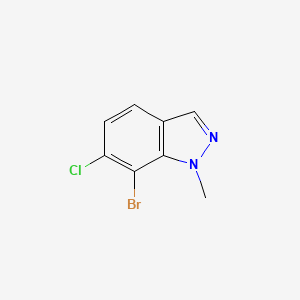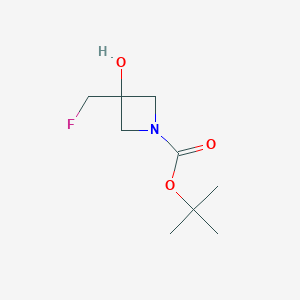
tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate” can be analyzed based on its IUPAC name and similar compounds . The compound likely contains a fluoromethyl group (-CH2F), a hydroxy group (-OH), and a tert-butyl group (-C(CH3)3) attached to an azetidine ring. The carboxylate group (-COO-) is likely attached to the nitrogen atom of the azetidine ring .Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including amino acids and peptides, carbohydrates, and biopolymers. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and antibiotics. Additionally, this compound has been used in the synthesis of materials for use in drug delivery systems.
Wirkmechanismus
Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate is an intermediate in the synthesis of various compounds. It is a key component in the synthesis of amines, peptides, and other compounds. Its mechanism of action involves the formation of an intermediate, which is then used in the synthesis of the desired compound. The intermediate is formed through the reaction of this compound with an anhydrous acid or base.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of certain proteins, such as cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate in lab experiments has several advantages. It is relatively easy to synthesize, and can be used in a wide variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of this compound in lab experiments. It is a relatively expensive compound, and it is difficult to obtain in large quantities. Additionally, it is highly toxic and should be handled with care.
Zukünftige Richtungen
There are several potential future directions for the use of tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate in scientific research. It could be used in the development of new drug delivery systems, or in the synthesis of new drugs. Additionally, it could be used in the synthesis of new materials for use in medical applications. Finally, this compound could be used in the development of new compounds for use in biotechnology, such as enzymes and proteins.
Synthesemethoden
Tert-Butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate can be synthesized through a three-step method. The first step involves the reaction of tert-butyl 3-fluoromethyl-3-hydroxyazetidine-1-carboxylate (this compound) with anhydrous aluminum chloride in dichloromethane, followed by the addition of aqueous hydrochloric acid. The second step involves the reaction of this compound with anhydrous sodium carbonate in dichloromethane, followed by the addition of aqueous hydrochloric acid. The third step involves the reaction of this compound with anhydrous potassium carbonate in dichloromethane, followed by the addition of aqueous hydrochloric acid.
Eigenschaften
IUPAC Name |
tert-butyl 3-(fluoromethyl)-3-hydroxyazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO3/c1-8(2,3)14-7(12)11-5-9(13,4-10)6-11/h13H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGRABVKJDDPDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


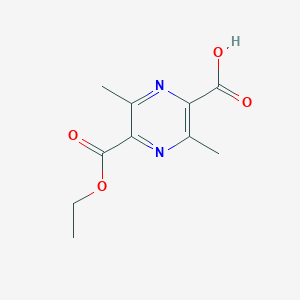





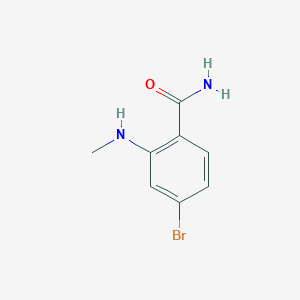
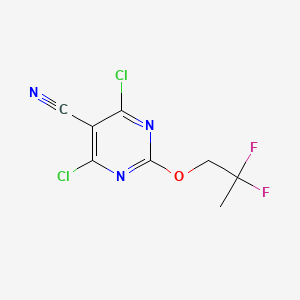
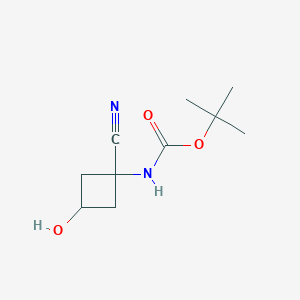
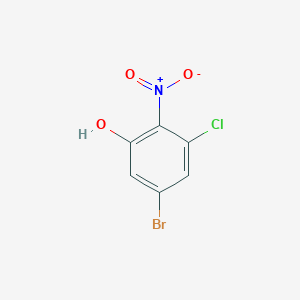
![5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B6304965.png)
